molecular formula C6H11NO3S B12219296 N-(1,1-dioxothiolan-3-yl)acetamide CAS No. 6298-48-2

N-(1,1-dioxothiolan-3-yl)acetamide

Cat. No.: B12219296
CAS No.: 6298-48-2
M. Wt: 177.22 g/mol
InChI Key: ZCJFCJXAGKPMHF-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)acetamide is a chemical compound with the molecular formula C6H11NO3S and a molecular weight of 177.22 g/mol It is characterized by the presence of a thiolane ring with a dioxo substitution and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1,1-dioxothiolan-3-yl)acetamide can be synthesized through the reaction of 3-aminothiolane with acetic anhydride under controlled conditions . The reaction typically involves the use of a solvent such as ethanol or a mixture of ethanol and dimethylformamide to optimize yield and purity. The reaction is carried out at a temperature range of 50-70°C for several hours, followed by purification through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield thiol derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)acetamide involves its interaction with biological molecules through its reactive thiolane ring. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The acetamide group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxothiolan-3-yl)amine: Similar structure but lacks the acetamide group.

    N-(1,1-dioxothiolan-3-yl)carbamate: Contains a carbamate group instead of an acetamide group.

    N-(1,1-dioxothiolan-3-yl)thioamide: Features a thioamide group in place of the acetamide group.

Uniqueness

N-(1,1-dioxothiolan-3-yl)acetamide is unique due to the presence of both the thiolane ring and the acetamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

6298-48-2

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C6H11NO3S/c1-5(8)7-6-2-3-11(9,10)4-6/h6H,2-4H2,1H3,(H,7,8)

InChI Key

ZCJFCJXAGKPMHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCS(=O)(=O)C1

Origin of Product

United States

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